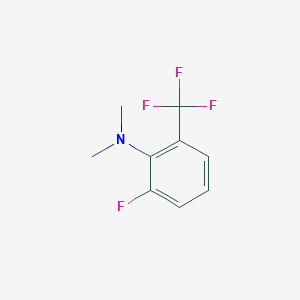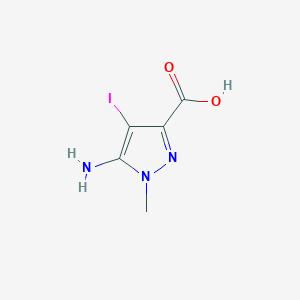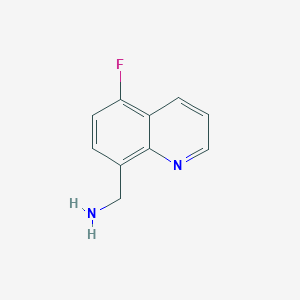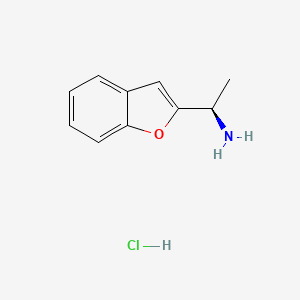
(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of ortho-hydroxyaryl ketones or aldehydes. One common method is the metal-free cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach involves the use of palladium-catalyzed enolate arylation to produce differentially substituted benzofurans .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve the use of readily available starting materials and efficient catalytic systems. For example, the use of palladium nanoparticles in a one-pot synthesis via Sonogashira cross-coupling reactions under ambient conditions has been demonstrated . This method allows for the recycling and reuse of the catalyst without significant loss in activity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for oxidation, metal catalysts such as palladium for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, some benzofuran compounds have been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: This compound is structurally similar to benzofuran and exhibits significant biological activities such as anticancer and antimicrobial effects.
Benzimidazole: A compound with a benzene ring fused to an imidazole ring, used in various medicinal and industrial applications.
Uniqueness
(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the benzofuran moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(1R)-1-(1-benzofuran-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-7(11)10-6-8-4-2-3-5-9(8)12-10;/h2-7H,11H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
XOFRZNVJGNVDIQ-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2O1)N.Cl |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
![benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B13658572.png)
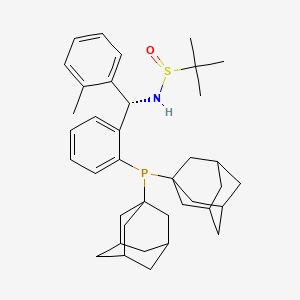
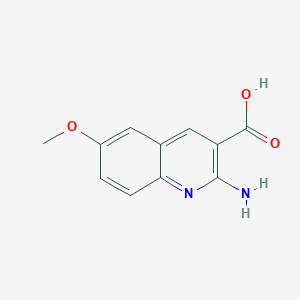
![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)
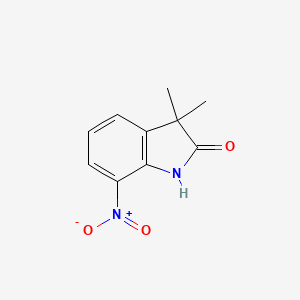
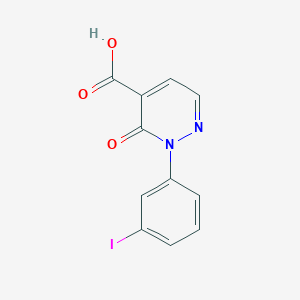
![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)
